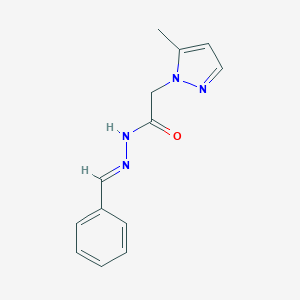

![molecular formula C9H9BrN4O2 B449832 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-2-furohydrazide CAS No. 402729-65-1](/img/structure/B449832.png)

5-[(4-bromo-1H-pyrazol-1-yl)methyl]-2-furohydrazide

Overview

Description

The compound “5-[(4-bromo-1H-pyrazol-1-yl)methyl]-2-furohydrazide” is a complex organic molecule that contains a pyrazole ring and a furan ring. Pyrazole is a heterocyclic aromatic organic compound, a five-membered ring with two nitrogen atoms and three carbon atoms . Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazole ring and a furan ring, connected by a methylene (-CH2-) bridge. The bromine atom on the pyrazole ring and the hydrazide group on the furan ring would be key functional groups .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the bromine atom and the hydrazide group. The bromine atom could potentially undergo nucleophilic substitution reactions, while the hydrazide group could participate in condensation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the bromine atom would likely increase the compound’s molecular weight and could influence its solubility and reactivity .Scientific Research Applications

Organometallic Chemistry of Group 5 Metal Complexes

Research has explored the organometallic chemistry of hydridotris(pyrazolyl)borates, focusing on Group 5 metal complexes, such as vanadium, niobium, and tantalum. These studies aim to model interactions in metalloproteins and investigate the rich organometallic chemistry potential, emphasizing comparison with cyclopentadienyl ligands in organometallic reactions (Etienne, 1996).

Cytochrome P450 Isoforms Inhibition

Research has identified the selectivity and potency of chemical inhibitors for major human hepatic Cytochrome P450 (CYP) isoforms, crucial for predicting drug-drug interactions. This includes the use of pyrazole derivatives as selective inhibitors, contributing significantly to the understanding of CYP isoform-mediated drug metabolism (Khojasteh et al., 2011).

Therapeutic Applications of Pyrazolines

Pyrazolines are highlighted for their extensive pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer activities. The versatility of pyrazoline derivatives as pharmaceutical agents demonstrates their importance in drug development and the ongoing exploration of their potential in various therapeutic areas (Shaaban et al., 2012).

Synthesis and Applications of Pyrazole Derivatives

Various studies have focused on the synthesis of pyrazole derivatives and their application in medicinal chemistry. These include developing methods for the efficient synthesis of pyrazole-based compounds and exploring their biological activities, highlighting the significance of pyrazole scaffolds in generating new medicinal leads (Sharma et al., 2021).

High Energy Density Materials

Research into high-nitrogen azine energetic materials, including pyrazine derivatives, has been a focus due to their potential in energetic material applications. This includes investigations into their synthetic methods, properties, and applications in propellants and explosives, showcasing the application of pyrazole and related compounds in the development of high-performance materials (Yongjin & Shuhong, 2019).

Safety and Hazards

Future Directions

The future research directions for this compound could include further investigation into its synthesis, characterization, and potential biological activities. Given the known activities of many pyrazole derivatives, it could be of interest to explore whether this compound exhibits similar properties .

Mechanism of Action

- The presence of a pyrazole ring suggests that it may interact with enzymes or receptors involved in biological processes. Pyrazoles are known to modulate various pathways due to their diverse chemical properties .

- Pyrazoles are associated with anti-inflammatory, antitumor, and antimicrobial activities. Therefore, pathways related to inflammation, cell growth, and immune responses might be influenced .

Target of Action

Biochemical Pathways

Biochemical Analysis

Biochemical Properties

5-[(4-bromo-1H-pyrazol-1-yl)methyl]-2-furohydrazide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, this compound has been shown to inhibit the enzyme dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and repair . Additionally, it interacts with proteins involved in the cell signaling pathways, modulating their function and leading to altered cellular responses .

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, such as the MAPK/ERK pathway, which is essential for cell proliferation and differentiation . Furthermore, this compound affects gene expression by modulating transcription factors, leading to changes in cellular metabolism and function . In cancer cells, it has shown potential in inhibiting cell growth and inducing apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of DHFR, inhibiting its activity and thus preventing the synthesis of tetrahydrofolate, a cofactor required for nucleotide synthesis . This inhibition leads to a decrease in DNA synthesis and cell proliferation. Additionally, the compound can activate or inhibit various signaling proteins, leading to changes in gene expression and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to extreme pH or temperature . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and changes in cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to effectively inhibit the growth of parasitic organisms without causing significant toxicity . At higher doses, the compound can induce adverse effects, such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect without causing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering metabolite levels . The compound’s impact on metabolic pathways is crucial for understanding its pharmacokinetics and potential drug interactions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via passive diffusion or active transport mediated by specific transporters . Once inside the cell, it can bind to intracellular proteins, affecting its localization and accumulation . The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It has been observed to localize in the cytoplasm and nucleus, where it can interact with various biomolecules . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . Understanding its subcellular distribution is essential for elucidating its mechanism of action and potential therapeutic applications .

properties

IUPAC Name |

5-[(4-bromopyrazol-1-yl)methyl]furan-2-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN4O2/c10-6-3-12-14(4-6)5-7-1-2-8(16-7)9(15)13-11/h1-4H,5,11H2,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISHGXMALNZXARL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)C(=O)NN)CN2C=C(C=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701328082 | |

| Record name | 5-[(4-bromopyrazol-1-yl)methyl]furan-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701328082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

30.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26666371 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

402729-65-1 | |

| Record name | 5-[(4-bromopyrazol-1-yl)methyl]furan-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701328082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[4-(dimethylamino)benzylidene]-2-(2,4-dimethylanilino)propanohydrazide](/img/structure/B449749.png)

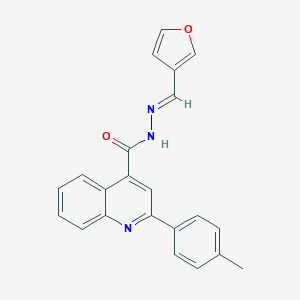

![2-{2-methoxy-4-[2-(3-methylbenzoyl)carbohydrazonoyl]phenoxy}-N-phenylacetamide](/img/structure/B449754.png)

![N-[4-(2-phenyldiazenyl)phenyl]-9H-xanthene-9-carboxamide](/img/structure/B449755.png)

![4-[(3,4-dimethylphenoxy)methyl]-N'-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]benzohydrazide](/img/structure/B449756.png)

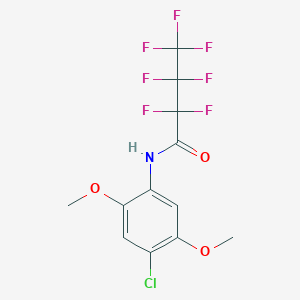

![3-{4-nitrophenyl}-N-[3-(2,2,3,3-tetrafluoropropoxy)-5-(2,2,2-trifluoroethoxy)phenyl]acrylamide](/img/structure/B449761.png)

![N-[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-(1,1,2,2-tetrafluoroethoxy)benzamide](/img/structure/B449763.png)

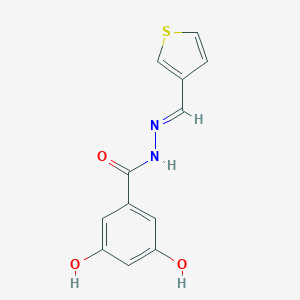

![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N'-[(3-methyl-2-thienyl)methylene]-2-furohydrazide](/img/structure/B449764.png)

![N'-{[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3,4,5-trimethoxybenzohydrazide](/img/structure/B449769.png)

![N'-[2-(benzyloxy)benzylidene]-2-(2,4-dichloroanilino)acetohydrazide](/img/structure/B449774.png)

![N-(2,4-dichlorophenyl)-2-{2-[(5-methyl-2-furyl)methylene]hydrazino}-2-oxoacetamide](/img/structure/B449775.png)